4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine
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Overview
Description
4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylsulfonyl groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to reduced catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazol-2-amine: Lacks the chlorophenyl and methylsulfonyl groups, resulting in different chemical properties and applications.
(4-Chlorophenyl)methanethiol: Contains a chlorophenyl group but lacks the thiazole ring and methylsulfonyl group.
Uniqueness
4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the combination of the chlorophenyl and methylsulfonyl groups attached to the thiazole ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C10H9ClN2O2S2 |
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Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13) |
InChI Key |
UUIUAWPOSMRFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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